molecular formula C9H5Cl2FN2O2S B13570050 1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonylchloride

1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonylchloride

Katalognummer: B13570050
Molekulargewicht: 295.12 g/mol
InChI-Schlüssel: CWBZJDISZJSQIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a pyrazole ring substituted with a 4-chloro-3-fluorophenyl group and a sulfonyl chloride group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the 4-chloro-3-fluorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with 4-chloro-3-fluorobenzene.

Industrial Production Methods

In an industrial setting, the production of 1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Electrophilic aromatic substitution: The aromatic ring can undergo further substitution reactions, such as halogenation, nitration, and sulfonation.

    Reduction: The compound can be reduced to form the corresponding sulfonamide or sulfone.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, and thiols can react with the sulfonyl chloride group under mild conditions (room temperature, neutral or slightly basic pH).

    Electrophilic aromatic substitution: Reagents like halogens, nitric acid, and sulfuric acid can be used under controlled conditions (low temperature, presence of a catalyst).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed under anhydrous conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or phenols.

    Sulfones: Formed by the reduction of the sulfonyl chloride group.

Wissenschaftliche Forschungsanwendungen

1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes and receptors.

    Materials Science: The compound is employed in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: It serves as a tool for studying biochemical pathways and enzyme mechanisms.

    Industrial Chemistry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations and biological interactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles it interacts with.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-chloro-3-fluorophenylboronic acid
  • 3-chloro-4-fluorophenylboronic acid
  • 4-chloro-3-methoxyphenylboronic acid

Uniqueness

1-(4-chloro-3-fluorophenyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both a pyrazole ring and a sulfonyl chloride group, which confer distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and materials science, making it a valuable compound for research and industrial purposes.

Eigenschaften

Molekularformel

C9H5Cl2FN2O2S

Molekulargewicht

295.12 g/mol

IUPAC-Name

1-(4-chloro-3-fluorophenyl)pyrazole-4-sulfonyl chloride

InChI

InChI=1S/C9H5Cl2FN2O2S/c10-8-2-1-6(3-9(8)12)14-5-7(4-13-14)17(11,15)16/h1-5H

InChI-Schlüssel

CWBZJDISZJSQIL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1N2C=C(C=N2)S(=O)(=O)Cl)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.